7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(11-18)14-30-25(31)19-9-7-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-8-10-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAEBLGZHUHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : C20H20N4O4
- Molecular Weight : 376.40 g/mol
- Key Functional Groups : Quinazoline ring, oxadiazole moiety, and methoxybenzyl group.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating a series of quinazoline derivatives, compounds similar to This compound were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that several derivatives demonstrated moderate to strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL against these pathogens .
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 75 |
| 14a | Candida albicans | 13 | 70 |
| 14b | Escherichia coli | 10 | 80 |
Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory effects. In experimental models using rats, certain analogues exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an effective anti-inflammatory agent .
Cytotoxic Activity
The cytotoxic potential of quinazoline derivatives has been explored in various cancer cell lines. For instance, compounds derived from the quinazoline scaffold showed significant cytotoxicity against HeLa and MCF-7 cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on a series of quinazoline derivatives revealed that compounds with oxadiazole substituents exhibited enhanced antimicrobial properties compared to their non-substituted counterparts. The incorporation of methoxy groups was found to improve solubility and bioavailability .
- Anti-inflammatory Assessment : In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound demonstrated significant reduction in edema compared to control groups treated with standard NSAIDs .
- Cytotoxicity Evaluation : A high-content screening (HCS) approach was utilized to assess the cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the quinazoline ring significantly impacted the cytotoxic profile of the compounds .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Structure and Pharmacophore Diversity
- The target compound’s quinazoline-dione core distinguishes it from quinoline-based oxadiazoles (e.g., the compound in ). Quinazoline-diones are known to interact with enzymes like dihydrofolate reductase, while quinolines often target DNA topoisomerases.
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The oxadiazole in the target compound offers greater metabolic stability compared to triazole derivatives, which may hydrolyze more readily in vivo .
Substituent Effects
- The 3,4-dimethoxyphenyl and 3-methoxybenzyl groups in the target compound likely enhance lipophilicity and membrane permeability compared to non-methoxy-substituted analogues (e.g., phenyl groups in ). Methoxy groups can also participate in hydrogen bonding with biological targets.
Preparation Methods
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A widely cited method involves refluxing anthranilic acid (1 ) with isothiocyanate derivatives (2a–e ) in ethanol, yielding quinazoline intermediates (3a–e ) with 90–95% efficiency. For the target compound, anthranilic acid is first functionalized at position 7 to accommodate the 1,2,4-oxadiazole moiety.
Key Reaction Steps :
- Cyclization : Anthranilic acid reacts with 3,4-dimethoxyphenyl isothiocyanate in ethanol under reflux to form 7-aminoquinazoline-2,4-dione.
- N-Alkylation : The nitrogen at position 3 is alkylated using 3-methoxybenzyl chloride in dimethylformamide (DMF) with anhydrous potassium carbonate as a base. This step introduces the 3-methoxybenzyl group, critical for biological activity.
Optimization Notes :
- Reaction temperatures above 80°C improve yields but risk decomposition.
- Anhydrous conditions prevent hydrolysis of the isothiocyanate reagent.
Construction of the 1,2,4-Oxadiazole Moiety
The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-yl group is synthesized via a two-step sequence starting from 3,4-dimethoxybenzaldehyde (4 ):
Step 1: Nitrile Formation
3,4-Dimethoxybenzaldehyde undergoes condensation with hydroxylamine hydrochloride in the presence of iodine and aqueous ammonia, yielding 3,4-dimethoxybenzaldehyde oxime (5 ). Subsequent dehydration with acetic anhydride produces 3,4-dimethoxybenzonitrile (6 ) in 76–80% yield.
Step 2: Oxadiazole Cyclization
The nitrile (6 ) reacts with hydroxylamine hydrochloride in methanol under reflux to form amidoxime (7 ). This intermediate is then treated with chloroacetyl chloride in dry acetone, yielding 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (8 ) as a yellow oil after column chromatography (hexane:ethyl acetate, 9:1).
Critical Parameters :
- Chloroacetyl chloride must be added dropwise to avoid exothermic side reactions.
- Purification via column chromatography ensures >95% purity for subsequent coupling.
Coupling of Quinazoline and Oxadiazole Units
The final step involves nucleophilic substitution between the quinazoline-2,4-dione derivative (9 ) and the chloromethyl-oxadiazole intermediate (8 ):
Reaction Conditions :
- Solvent : Anhydrous DMF
- Base : Potassium carbonate (1.2 equivalents)
- Catalyst : Potassium iodide (1 equivalent)
- Temperature : Room temperature, 24-hour stirring
Mechanism :
The chloromethyl group on the oxadiazole (8 ) undergoes nucleophilic attack by the deprotonated nitrogen of the quinazoline-2,4-dione (9 ), forming a stable C–N bond.
Workup :
The reaction mixture is poured onto crushed ice, precipitating the crude product. Recrystallization from ethanol yields the final compound as a white crystalline solid (melting point: 218–220°C).
Spectroscopic Characterization
The structure of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is confirmed through:
1H NMR :
IR Spectroscopy :
Mass Spectrometry :
Yield Optimization and Challenges
Reported Yields :
| Step | Yield (%) |
|---|---|
| Quinazoline core (9 ) | 90–95 |
| Oxadiazole (8 ) | 50–60 |
| Final coupling | 65–70 |
Challenges :
- Low Oxadiazole Yield : The amidoxime intermediate (7 ) is hygroscopic, requiring strict anhydrous conditions during cyclization.
- Purification Complexity : Column chromatography is essential to separate regioisomers during oxadiazole synthesis.
Comparative Analysis of Alternative Routes
Route A : Direct coupling of preformed oxadiazole and quinazoline units (as described above).
Route B : Sequential assembly on the quinazoline core, which risks steric hindrance at position 7.
Advantages of Route A :
- Higher regioselectivity.
- Avoids side reactions at the electron-deficient quinazoline core.
Industrial-Scale Considerations
For large-scale production (>1 kg):
- Solvent Recovery : DMF is distilled under vacuum for reuse.
- Catalyst Recycling : Potassium iodide is recovered via aqueous extraction.
- Continuous Flow Systems : Microreactors improve heat transfer during exothermic oxadiazole cyclization.
Q & A
Q. What are the common synthetic strategies for synthesizing quinazoline-oxadiazole hybrids like this compound?
The synthesis typically involves:
- Cyclocondensation : Reacting precursors like carbazides or hydrazides with carbonyl compounds (e.g., 1,1’-carbonyldiimidazole) in solvents such as phosphorous oxychloride or dimethylformamide .
- Alkylation : Introducing substituents (e.g., methoxybenzyl groups) via benzyl chlorides or chloroacetamides under reflux conditions with bases like NaH or K₂CO₃ .
- Purification : Techniques such as recrystallization (ethanol/methanol) or column chromatography ensure high yields (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms connectivity of methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~470–500) verify molecular weight alignment with theoretical values .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological activities are reported for quinazoline-oxadiazole derivatives?
Related compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .
- Anticancer Potential : IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines, linked to topoisomerase inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?
- Temperature Control : Maintaining 80–100°C during cyclocondensation reduces side reactions like hydrolysis of intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in oxadiazole synthesis, achieving >90% yield .
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species to adjust reaction kinetics .
Q. What experimental approaches resolve contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy) reveals steric and electronic effects on target binding .
- Dose-Response Curves : EC₅₀ comparisons under standardized assays (e.g., ATPase inhibition) clarify potency variations .
- Molecular Dynamics Simulations : Predict binding affinities to enzymes like dihydrofolate reductase, reconciling discrepancies in IC₅₀ values .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Enzyme Assays : Direct measurement of enzyme activity (e.g., β-lactamase inhibition) using spectrophotometric monitoring of substrate conversion .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .
- CRISPR-Cas9 Knockout Models : Validates target specificity by assessing activity in cell lines lacking suspected receptors (e.g., EGFR mutants) .
Q. How are stability and solubility challenges addressed for in vivo studies?
- Salt Formation : Hydrochloride or mesylate salts improve aqueous solubility (e.g., >5 mg/mL in PBS) .
- Nanoformulation : Liposomal encapsulation enhances bioavailability (AUC increase by 3–5× in rodent models) .
- Forced Degradation Studies : Stress testing under acidic/alkaline conditions identifies degradation pathways (e.g., oxadiazole ring hydrolysis) .
Q. What advanced analytical techniques resolve structural ambiguities in crystallographic studies?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves disorder in oxadiazole/quinazoline moieties (e.g., 0.63:0.37 occupancy ratio) .
- Density Functional Theory (DFT) : Correlates experimental bond lengths/angles with computational models to validate tautomeric forms .
- Dynamic NMR : Detects rotational barriers in methoxybenzyl groups, explaining temperature-dependent spectral splitting .
Methodological and Contradiction Analysis
Q. How do substituent variations impact pharmacokinetic properties?
Q. What strategies validate target engagement in complex biological systems?
Q. How are impurities quantified and controlled during scale-up synthesis?
- QbD Principles : Design spaces for critical parameters (e.g., pH, solvent ratio) ensure impurity levels <0.1% per ICH guidelines .
- LC-MS/MS : Detects trace intermediates (e.g., chlorinated byproducts) at ppm levels .
Future Directions and Cross-Disciplinary Applications
Q. What non-pharmacological applications exist for this compound?
Q. How can AI/ML accelerate SAR optimization?
- Generative Models : Predict novel analogs with improved solubility/activity using graph neural networks trained on ChEMBL data .
- Automated High-Throughput Screening : Robotic platforms test 10⁴–10⁵ compounds/week, prioritizing candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
